molecular formula C11H18N2S B2705252 [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine CAS No. 1343496-67-2

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine

Cat. No.: B2705252
CAS No.: 1343496-67-2
M. Wt: 210.34
InChI Key: DPKWXOKHANQUNA-UHFFFAOYSA-N
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Description

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine is a chemical compound that belongs to the class of piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

This compound has been studied as a potential inhibitor of Lysyl Oxidase (LOX), a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . The exact mechanism of action of this compound is not detailed in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-13-6-2-4-9(8-12)11(13)10-5-3-7-14-10/h3,5,7,9,11H,2,4,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWXOKHANQUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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